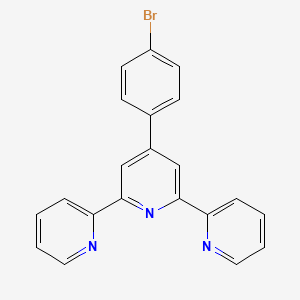

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Overview

Description

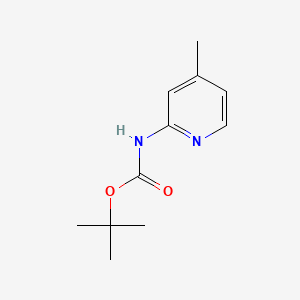

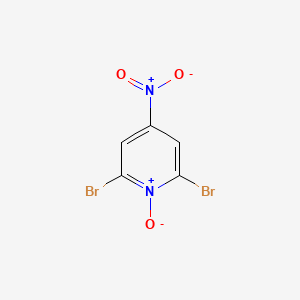

4-(4-Bromophenyl)-2,2':6',2''-terpyridine, commonly known as 4-BPTP, is a heterocyclic aromatic compound containing a bromine atom in the 4-position and two terpyridine moieties. It is a versatile and useful compound with various applications in scientific research and laboratory experiments.

Scientific Research Applications

Applications in Material Synthesis and Characterization

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been extensively utilized in the synthesis and characterization of various materials. For instance, its role in expanding the utility of bis(terpyridine) metal connectivity has been demonstrated through the synthesis of selectively symmetrical and unsymmetrical 4,4"-functionalized terpyridines. These terpyridines, upon being functionalized, were characterized using sophisticated techniques like 1H NMR, 13C NMR, and X-ray crystallography, signifying its importance in developing new compounds and materials with distinct properties (Eryazici et al., 2006).

Role in Complex Formation and Structural Analysis

The compound also plays a crucial role in forming complex structures with metals, leading to significant findings in structural chemistry. For example, it's been used to create homoleptic and heteroleptic iron(II) and ruthenium(II) complexes with novel terpyridines. These complexes have been structurally analyzed through methods like X-ray structure analysis, revealing interesting insights into the bonding and structure of such complexes (Fallahpour et al., 1999). Additionally, it's involved in forming coordination polymers with distinct structural configurations when reacted with metal ions like Zn and Mn, further contributing to the understanding of molecular structures and interactions (Constable et al., 2010).

Photophysical Properties and Applications

Furthermore, this compound's derivatives have been explored for their photophysical properties. Studies have been conducted on dinuclear Ru(II) polypyridine compounds containing this terpyridine as a ligand to understand their absorption spectra, redox behavior, and photophysical properties. These investigations have provided valuable insights into the photoinduced energy transfer within these compounds, which is crucial for applications like solar energy harvesting and photovoltaics (Santoni et al., 2009).

Application in OLEDs and Luminescent Materials

Its derivatives have also found applications in the field of organic light-emitting diodes (OLEDs) and luminescent materials. Research has been conducted on synthesizing and characterizing derivatives of this terpyridine for potential use as electron transport and electroluminescent materials in OLEDs, highlighting its versatility and potential in the field of advanced electronic materials (Lakshmanan et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to target various enzymes and receptors involved in cellular processes . For instance, bromophenyl compounds have been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

For instance, in Suzuki–Miyaura cross-coupling reactions, these compounds participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

For example, some bromophenyl compounds have been found to inhibit the biosynthesis of certain bacterial lipids .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar bromophenyl compounds have been shown to have antimicrobial and anticancer activities .

Action Environment

It is known that environmental factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

Properties

IUPAC Name |

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPPHKMZOYPASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444563 | |

| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89972-76-9 | |

| Record name | 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89972-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)